REACTION_CXSMILES
|
CN(C)C=O.[CH2:6]1[CH:11]([CH2:12][C:13]([OH:15])=O)[CH2:10][CH2:9][O:8][CH2:7]1.S(Cl)(Cl)=O.C(N(C(C)C)C(C)C)C.[Br:29][C:30]1[CH:36]=[CH:35][C:33]([NH2:34])=[CH:32][CH:31]=1>C(Cl)Cl.[Cl-].[NH4+]>[Br:29][C:30]1[CH:36]=[CH:35][C:33]([NH:34][C:13](=[O:15])[CH2:12][CH:11]2[CH2:6][CH2:7][O:8][CH2:9][CH2:10]2)=[CH:32][CH:31]=1 |f:6.7|
|
Name
|
|
Quantity
|
0.27 mL
|
Type
|
reactant
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
C1COCCC1CC(=O)O
|
Name
|
|
Quantity
|
2.53 mL
|
Type
|
reactant
|
Smiles
|
S(=O)(Cl)Cl
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
15.14 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(C(C)C)C(C)C
|
Name
|
|
Quantity
|
5.97 g
|
Type
|
reactant
|
Smiles
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BrC1=CC=C(N)C=C1
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
[Cl-].[NH4+]
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
After stirring 1 h at RT the solution
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was cooled to 0° C
|
Type
|
ADDITION
|
Details
|
were added slowly
|
Type
|
STIRRING
|
Details
|
the solution was stirred at 0° C
|
Type
|
CUSTOM
|
Details
|
the organics were removed
|
Type
|
ADDITION
|
Details
|
Ethyl acetate was added
|
Type
|
CUSTOM
|
Details
|
the layers were separated
|
Type
|
EXTRACTION
|
Details
|
The aqueous layer was extracted with EtOAc
|
Type
|
WASH
|
Details
|
The combined organic extracts were washed with water, saturated sodium chloride
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
FILTRATION
|
Details
|
The solution was filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
|
Name
|
|
Type
|
product
|
Smiles
|
BrC1=CC=C(C=C1)NC(CC1CCOCC1)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |